

Application Note and Protocol for N-Nitroso Fluoxetine Impurity Testing in Tablets

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Compound of Interest		
Compound Name:	N-Nitroso Fluoxetine	
Cat. No.:	B8145674	Get Quote

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Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Recently, the presence of nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic properties. **N-Nitroso Fluoxetine** is a potential impurity that can form during the synthesis or storage of fluoxetine.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products to ensure patient safety. This document provides a detailed protocol for the determination of **N-Nitroso Fluoxetine** in fluoxetine tablets using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The FDA has set a recommended acceptable intake (AI) limit for N-Nitroso-Fluoxetine. This underscores the importance of having a robust and validated analytical method to monitor and control this impurity in fluoxetine drug products.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities due to its high sensitivity and



specificity.[1] This technique allows for the separation of the target analyte from the drug substance and other matrix components, followed by its unambiguous detection and quantification.

Experimental Protocol 1: LC-MS/MS Method

This protocol is based on a method developed for the determination of **N-Nitroso Fluoxetine** in fluoxetine drug substance and tablets.

- 1. Materials and Reagents
- N-Nitroso Fluoxetine reference standard
- N-Nitroso Fluoxetine-d5 isotope-labeled internal standard (IS)
- Fluoxetine tablets
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate (reagent grade)
- Deionized water (resistivity ≥ 18 MΩ·cm at 25°C)
- Formic acid (LC-MS grade)
- Volumetric flasks (10 mL, amber)
- Centrifuge tubes (15 mL, PP)
- Syringe filters (0.22 μm, PVDF)
- 2. Instrumentation
- Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- 3. Preparation of Solutions



- Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of N-Nitroso
 Fluoxetine-d5 and dissolve in methanol in a 10 mL volumetric flask.
- Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with methanol.
- Standard Stock Solution: Accurately weigh about 5 mg of N-Nitroso Fluoxetine and dissolve in methanol in a 10 mL volumetric flask.
- Calibration Curve Standards (1-40 ng/mL): Prepare a series of calibration standards by
 diluting the standard stock solution with methanol to final concentrations of 1, 5, 10, 20, and
 40 ng/mL. Each standard should also contain the internal standard at a concentration of 1
 ng/mL.
- Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Filter through a 0.22 µm membrane filter.
- Mobile Phase B: Acetonitrile.
- 4. Sample Preparation
- Accurately weigh and transfer a portion of powdered tablets equivalent to about 100 mg of fluoxetine into a 15 mL centrifuge tube.
- Add 1.0 mL of the internal standard working solution (10 ng/mL) and 9.0 mL of methanol.
- Vortex the tube for 1 minute to ensure thorough mixing.
- Sonicate the sample for 5 minutes.
- Centrifuge at 3000 ×g for 5 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
- 5. LC-MS/MS Operating Conditions



Parameter	Value
LC Column	Symmetry C18, 3.5 μm, 4.6 mm i.d. × 150 cm
Column Temperature	40°C
Mobile Phase	Gradient of Mobile Phase A and Mobile Phase B
Flow Rate	0.8 mL/min
Injection Volume	5 μL
Ionization Mode	ESI+
Ion Source Temperature	500°C
Ion Spray Voltage	5.5 kV
Detection Mode	Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0 - 2.0	35	65
2.0 - 7.0	35 → 5	65 → 95
7.0 - 9.0	5	95
9.0 - 9.1	5 → 35	95 → 65
9.1 - 12.0	35	65

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso Fluoxetine	339	177 (Quantitative)
N-Nitroso Fluoxetine	339	117 (Qualitative)
N-Nitroso Fluoxetine-d5 (IS)	344	182



6. Data Analysis

- Establish a calibration curve by plotting the peak area ratio of N-Nitroso Fluoxetine to the internal standard against the concentration of the calibration standards.
- Calculate the concentration of N-Nitroso Fluoxetine in the sample solution from the calibration curve.
- The amount of N-Nitroso Fluoxetine in the sample is calculated using the following formula:
 Amount (μg/g) = (C × V) / M Where: C = Concentration of N-Nitroso Fluoxetine in the sample solution (ng/mL) V = Final volume of the sample (mL) M = Weight of the sample (g)

Experimental Protocol 2: Alternative LC-MS/MS Method

This protocol presents a slightly different validated LC-MS/MS method.

- 1. Materials and Reagents
- As listed in Experimental Protocol 1.
- 2. Instrumentation
- LC-MS/MS system (e.g., Shimadzu HPLC + Sciex QTrap 5500).
- 3. Preparation of Solutions
- Stock Solution (100 μg/mL): Prepare a stock solution of N-Nitroso Fluoxetine in methanol.
- Calibration Solutions: Prepare calibration solutions in the range of 0.05 to 8.0 ng/mL by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v).
- 4. Sample Preparation
- Homogenize fluoxetine tablets.
- Weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.
- Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).



- Vortex the mixture.
- Treat in an ultrasonic bath for 10 minutes.
- Filter the solution through a membrane filter into an HPLC vial.

5. LC-MS/MS Operating Conditions

Parameter	Value
LC Column	XTerra MS C18, 3.5 μm, 3.0 x 100 mm
Mobile Phase A	Water with 0.1% Formic acid
Mobile Phase B	Acetonitrile
Detection Mode	MRM

MRM Transition:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso Fluoxetine	339	177

Method Validation Summary

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.

Quantitative Data Summary



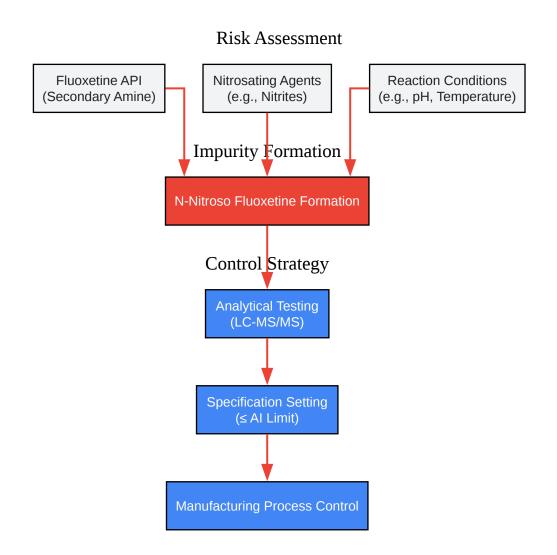
Validation Parameter	Method 1	Method 2
Limit of Quantitation (LOQ)	0.1 μg/g	0.09 ppm
Limit of Detection (LOD)	-	0.03 ppm
Linearity Range	1 - 40 ng/mL	0.5 - 100 ng/mL
Correlation Coefficient (r²)	> 0.99	> 0.99
Accuracy (Recovery)	-	93 - 96%
Precision (Repeatability, %RSD)	-	2.0%

Note: The data for Method 1 is based on a method for the drug substance, while Method 2 data is from a study on tablets. A full validation study should be conducted for the specific tablet formulation being tested.

Experimental Workflow and Signaling Pathway Diagrams







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References

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